molecular formula C14H13ClN4O B2412903 1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 321998-07-6

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

Cat. No.: B2412903
CAS No.: 321998-07-6
M. Wt: 288.74
InChI Key: JVVMPTYSJCLVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, antibacterial, and antifungal properties . This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol typically involves the reaction of 4-chlorophenyl hydrazine with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under microwave irradiation. This reaction is carried out over a solid support such as SiO₂ at 70°C under solvent-free conditions, yielding the desired pyrazolone in high yields (78-97%) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol stands out due to its dual pyrazole rings, which enhance its pharmacological activities and make it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-8-7-12(17-16-8)13-9(2)18-19(14(13)20)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHMWTZYKPLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187252
Record name 1′-(4-Chlorophenyl)-3′,5-dimethyl[3,4′-bi-1H-pyrazol]-5′-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-07-6
Record name 1′-(4-Chlorophenyl)-3′,5-dimethyl[3,4′-bi-1H-pyrazol]-5′-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.